N-(2-cyano-4,5-diethoxyphenyl)-2-(2-nitrophenoxy)acetamide
Overview
Description
N-(2-cyano-4,5-diethoxyphenyl)-2-(2-nitrophenoxy)acetamide is a synthetic organic compound that belongs to the class of acetamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-cyano-4,5-diethoxyphenyl)-2-(2-nitrophenoxy)acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Nitration: Introduction of the nitro group to the phenyl ring.
Cyano Group Introduction: Addition of the cyano group to the aromatic ring.
Acetamide Formation: Formation of the acetamide linkage through amide bond formation.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This might include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions.
Purification: Techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-cyano-4,5-diethoxyphenyl)-2-(2-nitrophenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of the nitro group to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Biology: Potential use in biochemical assays or as a probe in molecular biology.
Medicine: Investigated for its pharmacological properties.
Industry: Utilized in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of N-(2-cyano-4,5-diethoxyphenyl)-2-(2-nitrophenoxy)acetamide would depend on its specific interactions with molecular targets. This might involve:
Binding to Enzymes: Inhibition or activation of enzymatic activity.
Interaction with Receptors: Modulation of receptor signaling pathways.
Pathway Involvement: Participation in biochemical pathways relevant to its biological activity.
Comparison with Similar Compounds
Similar Compounds
- N-(2-cyano-4,5-dimethoxyphenyl)-2-(2-nitrophenoxy)acetamide
- N-(2-cyano-4,5-diethoxyphenyl)-2-(2-aminophenoxy)acetamide
Uniqueness
N-(2-cyano-4,5-diethoxyphenyl)-2-(2-nitrophenoxy)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
N-(2-cyano-4,5-diethoxyphenyl)-2-(2-nitrophenoxy)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O6/c1-3-26-17-9-13(11-20)14(10-18(17)27-4-2)21-19(23)12-28-16-8-6-5-7-15(16)22(24)25/h5-10H,3-4,12H2,1-2H3,(H,21,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTKSYLUMVSXSQS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C#N)NC(=O)COC2=CC=CC=C2[N+](=O)[O-])OCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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